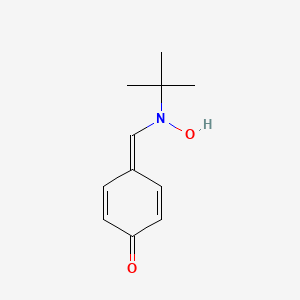

4-hydroxyphenyl-N-tert-butylnitrone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15NO2 |

|---|---|

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

4-[[tert-butyl(hydroxy)amino]methylidene]cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12(14)8-9-4-6-10(13)7-5-9/h4-8,14H,1-3H3 |

Clave InChI |

AEWRZTGDOHHFFT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)N(C=C1C=CC(=O)C=C1)O |

Sinónimos |

4-hydroxyphenyl tert-butylnitrone 4-OH-PBN 4-OHPBN |

Origen del producto |

United States |

Synthesis and Chemical Modifications of 4 Ohpbn and Its Analogues

Methodologies for 4-OHPBN Synthesis

Conventional Synthetic Routes

The conventional synthesis of 4-OHPBN follows a well-established pathway for nitrone formation. This method typically involves the condensation of an aldehyde with an N-substituted hydroxylamine (B1172632) in a suitable solvent under thermal conditions. The reaction proceeds through the nucleophilic addition of the hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to yield the nitrone.

In a typical laboratory setting, 4-hydroxybenzaldehyde (B117250) is dissolved in a polar protic solvent, such as ethanol (B145695) or methanol (B129727). To this solution, N-tert-butylhydroxylamine is added, often in a slight excess to drive the reaction to completion. The reaction mixture is then heated to reflux for a period that can range from several hours to overnight, depending on the specific conditions and scale of the reaction. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system to afford pure 4-OHPBN. While reliable, these conventional methods can be time-consuming and may require significant energy input for prolonged heating.

Microwave-Assisted Synthesis Approaches

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. The synthesis of nitrones, including 4-OHPBN, has benefited from this technology.

A study by Chavarría et al. (2012) detailed the synthesis of hydroxyphenyl nitrones, including the 4-hydroxy derivative, via microwave irradiation. In this approach, 4-hydroxybenzaldehyde and N-tert-butylhydroxylamine are reacted in a solvent-free environment or with a minimal amount of a high-boiling point solvent. The mixture is then subjected to microwave irradiation for a few minutes at a controlled temperature. acs.org This rapid heating significantly reduces the reaction time from hours to mere minutes.

Furthermore, a general and efficient solvent-free microwave-mediated method for the synthesis of a variety of nitrones from aldehydes and N-substituted hydroxylamine hydrochlorides has been reported by Maiuolo et al. (2015). wikipedia.orgorganic-chemistry.org This method, which often proceeds without the need for a base, offers a green and efficient alternative to conventional heating, characterized by high yields and simple work-up procedures. wikipedia.orgorganic-chemistry.org

| Synthesis Method | Typical Conditions | Advantages | Disadvantages |

| Conventional Heating | Reflux in ethanol or methanol for several hours | Well-established, simple setup | Long reaction times, higher energy consumption |

| Microwave-Assisted | Solvent-free or minimal solvent, microwave irradiation for minutes | Rapid reaction, high yields, cleaner products, energy efficient | Requires specialized microwave reactor |

Synthesis of 4-OHPBN Derivatives

The therapeutic efficacy and other properties of 4-OHPBN can be fine-tuned by chemically modifying its structure. These modifications can be targeted at the phenyl ring, the nitrone functional group itself, or through the introduction of entirely new functional moieties.

Structural Variations on the Phenyl Moiety

Altering the substitution pattern on the phenyl ring of 4-OHPBN can significantly impact its electronic properties, lipophilicity, and biological activity. The synthesis of these derivatives generally starts with a correspondingly substituted benzaldehyde, which is then condensed with N-tert-butylhydroxylamine.

For instance, the introduction of additional hydroxyl groups, methoxy (B1213986) groups, or alkyl chains to the phenyl ring can be achieved by selecting the appropriate starting aldehyde. The synthesis of α-(S-substituted-2-hydroxyaryl)-N-aryl nitrones has been reported, demonstrating the feasibility of incorporating various substituents onto the aromatic ring. While this example uses N-aryl hydroxylamines, the principle applies to the synthesis of N-tert-butyl nitrones as well.

Furthermore, the introduction of a methylsulfonyl group at the para-position of the N-phenyl ring in related imidazo[1,2-a]pyridin-3-amine (B132443) derivatives has been accomplished through a two-step synthesis starting from α-bromo-4-(methylsulfonyl)acetophenone. This highlights a synthetic strategy that could be adapted to introduce a sulfonyl group to the phenyl moiety of 4-OHPBN, potentially enhancing its pharmacological profile.

| Starting Aldehyde | Resulting 4-OHPBN Derivative | Potential Change in Properties |

| 3,4-Dihydroxybenzaldehyde | 3,4-Dihydroxyphenyl-N-tert-butylnitrone | Increased polarity and hydrogen bonding capacity |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl-N-tert-butylnitrone | Increased lipophilicity compared to 4-OHPBN |

| 4-(Methylsulfonyl)benzaldehyde | 4-(Methylsulfonyl)phenyl-N-tert-butylnitrone | Altered electronic and solubility properties |

Modifications on the Nitrone Functional Group

The nitrone functional group is a 1,3-dipole, and its reactivity can be harnessed for various chemical transformations. Modifications can include altering the N-substituent or engaging the N-oxide in further reactions.

The most direct way to modify the N-substituent is to use a different N-substituted hydroxylamine in the initial condensation reaction. For example, using N-methylhydroxylamine or N-benzylhydroxylamine instead of N-tert-butylhydroxylamine would yield nitrones with different steric and electronic properties around the nitrogen atom. This can influence the stability and reactivity of the nitrone.

The N-oxide group itself can participate in reactions. For instance, nitrones can undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings. This reaction provides a pathway to more complex molecular architectures. While this changes the core nitrone structure, it represents a significant modification of the functional group. Additionally, nitrones can be reduced to the corresponding imines or hydrolyzed back to the parent aldehyde and hydroxylamine.

Incorporation of Other Functional Groups (e.g., 1,2,3-Triazole-Containing Nitrones)

A powerful strategy to create novel derivatives with potentially enhanced biological activity is to conjugate 4-OHPBN with other pharmacologically active moieties. The 1,2,3-triazole ring, often introduced via "click chemistry," is a popular choice due to its stability, synthetic accessibility, and ability to engage in hydrogen bonding.

The synthesis of novel 1,2,3-triazole-containing nitrones has been reported, showcasing a versatile approach to new derivatives. organic-chemistry.org This typically involves a multi-step synthesis. For example, a starting material containing an alkyne or azide (B81097) group is prepared. This is then coupled with a complementary azide or alkyne-functionalized precursor using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring. The aldehyde functionality, either present initially or unmasked after the triazole formation, is then condensed with an N-alkylhydroxylamine to yield the final triazole-nitrone hybrid molecule. organic-chemistry.org

For instance, the synthesis of N-(2-(4-aryl-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxides involves the initial reaction of an aryl azide with an alkyne-containing acetal, followed by hydrolysis to the aldehyde and subsequent condensation with N-tert-butylhydroxylamine. organic-chemistry.org This modular approach allows for the generation of a diverse library of compounds with variations in the aryl substituent on the triazole ring.

Synthetic Strategies for Related Nitrones

The synthesis of nitrones structurally related to 4-hydroxyphenyl-N-tert-butylnitrone (4-OHPBN) encompasses a variety of chemical methodologies, allowing for the introduction of diverse functional groups and structural modifications to the core α-aryl-N-alkylnitrone scaffold. These strategies are crucial for developing new spin-trapping agents and therapeutic candidates with tailored properties. Key approaches include the condensation of aldehydes with hydroxylamines, the oxidation of imine intermediates, and specialized methods for creating cyclic and multi-functional nitrones.

A predominant and versatile method for synthesizing α-aryl-N-tert-butylnitrones and their analogues is the direct condensation of a substituted aromatic aldehyde with an N-alkylhydroxylamine, typically N-tert-butylhydroxylamine. mdpi.com This reaction is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) and may be facilitated by a dehydrating agent such as sodium sulfate (B86663) (Na₂SO₄) and a mild base like sodium bicarbonate (NaHCO₃). nih.gov This approach is widely applicable for creating a library of nitrones with different substituents on the aromatic ring. For instance, nitrones with trifluoromethyl, nitrate (B79036) ester, and bulky di-tert-butyl-phenol groups have been successfully synthesized using this general procedure. mdpi.com

Another significant synthetic route proceeds through a two-step process involving the initial formation of an imine, followed by its oxidation to the corresponding nitrone. google.com This can be achieved by first reacting an aldehyde, such as benzaldehyde, with a primary amine like tert-butylamine (B42293) to form the N-tert-butylimine. The subsequent oxidation of the imine intermediate yields the final nitrone product. google.com

For the creation of more complex structures, such as homo-bis-nitrones which feature two nitrone moieties within the same molecule, a similar condensation strategy is employed. A dicarbaldehyde, for example [1,1′-biphenyl]-4,4′-dicarbaldehyde, is reacted with an appropriate hydroxylamine hydrochloride under heat and pressure to yield the bis-nitrone. nih.gov

The synthesis of cyclic nitrone analogues, which represent an important class of spin traps, follows distinct pathways. One established method for producing 5,5-disubstituted-1-pyrroline N-oxides involves the reduction of a γ-nitrocarbonyl precursor using zinc and ammonium (B1175870) chloride. The resulting intermediate cyclic nitrone is then reacted with a Grignard reagent, such as methylmagnesium bromide, to install the final substituents. nih.gov

These synthetic strategies are summarized in the table below, highlighting the versatility in producing a wide range of nitrone structures related to 4-OHPBN.

Table 1: Synthetic Methodologies for Nitrones Related to 4-OHPBN

| Nitrone Type | General Method | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| α-Aryl-N-alkylnitrones | Condensation | Substituted Aldehyde, N-Alkylhydroxylamine | Na₂SO₄, NaHCO₃, THF | mdpi.com, nih.gov |

| α-Phenyl-N-tert-butylnitrone (PBN) | Imine Oxidation | Benzaldehyde, t-Butylamine | Oxidation of imine intermediate | google.com |

| Homo-bis-nitrones | Condensation | Dicarbaldehyde, Hydroxylamine Hydrochloride | Heat, Pressure, THF, Na₂SO₄, NaHCO₃ | nih.gov |

Mechanistic Investigations of Radical Scavenging and Antioxidant Actions

Electron Spin Resonance (ESR) Spectroscopy in Radical Detection and Identification

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is an indispensable tool for the detection and characterization of transient free radicals. The technique of spin trapping, where a short-lived radical reacts with a spin trap to form a more stable radical adduct, is often employed in conjunction with ESR. This allows for the indirect detection and identification of the initial, highly reactive radical species.

Characterization of Spin Adducts

The characterization of the resulting spin adducts by ESR spectroscopy provides valuable information about the trapped radical. The ESR spectrum of a spin adduct is defined by its g-value and, more importantly, its hyperfine splitting constants (HFSCs). These constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H), are unique to each spin adduct and can be used to identify the original trapped radical.

Table 1: Representative Hyperfine Splitting Constants for PBN Radical Adducts

| Trapped Radical | Adduct Structure | aN (G) | aH (G) |

| •CH₃ (Methyl) | PBN-CH₃ | 16.3 | 3.4 |

| •OH (Hydroxyl) | PBN-OH | 15.3 | 2.8 |

| •OOH (Perhydroxyl) | PBN-OOH | 14.8 | 2.7 |

Note: These values are for the parent compound PBN and serve as a reference. The presence of the hydroxyl group in 4-OH-PBN may slightly alter these values.

Multi-Frequency ESR Studies of Phenoxyl Radicals

The phenolic hydroxyl group in 4-OH-PBN can be oxidized to form a phenoxyl radical. Multi-frequency ESR spectroscopy is a powerful technique for the precise determination of the g-tensor and hyperfine tensors of such radicals, providing deep insights into their electronic structure.

A multi-frequency ESR study on a related compound, α-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-tert-butylnitrone, has provided valuable information on the phenoxyl radical derivative. acs.orgnih.gov This study, utilizing X-band, Q-band, and W-band frequencies, allowed for a high-resolution analysis of the powder-pattern ESR spectra. acs.orgnih.gov The results revealed an axial-like symmetry for the g-factor and that the hyperfine structure was due to the nitrogen nucleus at the para-position. acs.orgnih.gov The use of higher frequencies, such as the W-band, enabled a clearer distinction between the perpendicular and parallel components of the g-tensor. nih.gov Such studies demonstrate the potential of multi-frequency ESR to elucidate the delocalization of the unpaired electron over the π-conjugated framework of phenoxyl radicals derived from nitrones. acs.orgnih.gov It was concluded that approximately 16% of the unpaired electron is distributed over the nitrogen nucleus. acs.orgnih.gov

Differentiation of Oxy Radicals and Carbon Radicals

A key application of spin trapping with nitrones like 4-OH-PBN is the differentiation between various types of radicals, particularly oxygen-centered (oxy) radicals and carbon-centered radicals. The hyperfine splitting constants of the resulting spin adducts are sensitive to the nature of the trapped radical.

Generally, the β-hydrogen hyperfine splitting constant (aH) is larger for carbon-centered radical adducts compared to oxygen-centered radical adducts. This difference allows for their distinction in ESR spectra. While specific comparative studies using 4-OH-PBN are scarce, research on analogous compounds demonstrates this principle. For instance, the spin adducts of PBN with alkyl radicals typically show aH values in the range of 3-4 G, whereas adducts with hydroxyl or alkoxyl radicals have aH values closer to 2-3 G.

Furthermore, specialized nitrone spin traps have been developed to enhance the differentiation of radical types. For example, α-2,6-difluorophenyl-N-tert-butylnitrone has been used to distinguish different types of alkyl radicals based on long-range fluorine hyperfine splitting. While not directly involving 4-OH-PBN, this highlights the strategies employed in the field to achieve specific radical identification.

Free Radical Trapping Mechanisms

The antioxidant activity of 4-OH-PBN is rooted in its ability to trap and neutralize harmful free radicals. The primary mechanisms involve the scavenging of highly reactive species such as the hydroxyl radical and the superoxide (B77818) anion radical.

Hydroxyl Radical Scavenging Capacity

The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals in biological systems. Nitrones, including PBN and its derivatives, are known to be effective scavengers of this radical. The reaction proceeds via the addition of the •OH radical to the nitrone function, forming a stable nitroxide radical adduct.

The rate constants for the reaction of hydroxyl radicals with nitrone spin traps are typically very high, often in the range of 10⁹ M⁻¹s⁻¹. This indicates a very efficient scavenging process. While the specific rate constant for 4-OH-PBN is not widely reported, studies on the parent PBN molecule provide a good estimate of its high reactivity towards •OH radicals. The neuroprotective effects of PBN have been attributed in part to its ability to attenuate hydroxyl radical accumulation in biological tissues.

Table 2: Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Various Compounds

| Compound | Rate Constant (k) [M⁻¹s⁻¹] |

| PBN (α-phenyl-N-tert-butylnitrone) | ~3.0 x 10⁹ |

| tert-Butanol | 5.0 x 10⁸ rsc.org |

| Formate | 2.4 x 10⁹ rsc.org |

Note: The rate constant for PBN is an approximate value based on literature for similar nitrones and serves for comparison.

Superoxide Anion Radical Trapping

The superoxide anion radical (O₂•⁻) is another key reactive oxygen species involved in oxidative stress. While less reactive than the hydroxyl radical, it can lead to the formation of more harmful species. The trapping of superoxide by nitrones is more complex and generally occurs at a slower rate compared to hydroxyl radical trapping.

A study investigating the reactivity of superoxide with various para-substituted PBN derivatives provides insight into the trapping mechanism. researchgate.netfigshare.com The rate of O₂•⁻ addition to PBN derivatives was found not to be significantly affected by the polar effect of the substituents. researchgate.netfigshare.com However, the reactivity of the hydroperoxyl radical (HO₂•), the protonated form of superoxide, is enhanced by electron-withdrawing substituents. researchgate.netfigshare.com This suggests an electrophilic nature for the addition of HO₂• to PBN-type compounds. researchgate.netfigshare.com

For a PBN derivative with a hydroxyl group, which is an electron-donating group, the reactivity with superoxide is expected to be modest. However, covalent binding of PBN derivatives to cyclodextrins has been shown to enhance the EPR signal intensities of the spin adducts formed from trapping both carbon- and oxygen-centered radicals, including superoxide. nih.gov

Table 3: Rate Constants for Superoxide Trapping by Various Nitrones

| Nitrone | Rate Constant (k) [M⁻¹s⁻¹] |

| PBN | ~10-20 |

| DMPO (5,5-dimethyl-1-pyrroline N-oxide) | ~10-15 |

Note: These are approximate values from various studies and conditions to provide a general comparison.

Carbon-Centered Radical Adduction

The interaction with carbon-centered radicals is a critical aspect of the antioxidant activity of PBN-type nitrones. These radicals are key intermediates in various pathological processes, including lipid peroxidation. The efficacy of this adduction is significantly influenced by the electronic properties of substituents on the phenyl ring of the nitrone.

Studies on a series of para-substituted α-phenyl-N-tert-butyl nitrones (PBNs) have demonstrated a clear structure-activity relationship in their ability to trap carbon-centered radicals, such as the hydroxymethyl radical (•CH2OH). Electron-withdrawing groups at the para-position were found to substantially increase the rate of spin trapping. For instance, 4-CF3-PBN, which features a potent electron-withdrawing trifluoromethyl group, traps •CH2OH at a rate 3.2 times faster than the parent compound, PBN. acs.org Conversely, electron-donating groups tend to decrease this reactivity. This relationship arises because the addition of a nucleophilic radical, like •CH2OH, to the nitronyl function is facilitated by a lower electron density on the nitrone's carbon-nitrogen double bond. researchgate.netacs.org

Given that 4-HO-PBN possesses an electron-donating hydroxyl group (-OH) at the para position, its rate of adduction with carbon-centered radicals is expected to be slower than that of unsubstituted PBN. However, it remains an effective scavenger. The formation of a stable spin adduct effectively neutralizes the reactivity of the carbon-centered radical, preventing it from propagating damage to other biomolecules. researchgate.netnih.gov

| Compound | Para-Substituent | Relative Trapping Rate (kN/kPBN) |

|---|---|---|

| 4-CF3-PBN | -CF3 (Strongly Electron-Withdrawing) | 3.2 |

| 4-CF3O-PBN | -OCF3 (Electron-Withdrawing) | 1.8 |

| 4-F-PBN | -F (Weakly Electron-Withdrawing) | 1.7 |

| PBN | -H (Reference) | 1.0 |

| 4-Ph-PBN | -Ph (Electron-Donating) | 0.8 |

| 4-MeS-PBN | -SCH3 (Electron-Donating) | 0.7 |

Data sourced from studies on para-substituted PBN derivatives, demonstrating the influence of electronic effects on radical trapping efficiency. acs.org

Peroxyl Radical Interaction

Peroxyl radicals (ROO•) are the primary chain-carrying species in the autoxidation cycle of lipids and other organic molecules. univ-lille.fr The interaction of PBN-type nitrones with these radicals is more complex than with carbon-centered radicals. While PBN is generally considered a more effective scavenger of non-lipid radicals like the hydroxyl radical, it demonstrates a significant capacity to interact with and inhibit the propagation of lipid-derived radicals. mdpi.com

The lipophilic nature of PBN allows it to partition into lipid environments where it can exert its antioxidant effects. It has been shown to inhibit the oxidative modification of low-density lipoprotein (LDL) by scavenging lipid-derived radicals formed during the oxidation process. nih.gov Furthermore, studies on the autoxidation of vegetable oils revealed that PBN has a profound inhibitory effect on lipid oxidation, which was attributed to its ability to react with peroxyl radicals. researchgate.net This effect was more pronounced in oils with lower initial oxidative stability, suggesting that PBN's role becomes more critical when endogenous antioxidants are depleted. researchgate.net The trapping of peroxyl radicals by PBN, while perhaps less efficient than for other radicals, is a key mechanism in halting the propagation phase of lipid peroxidation. utexas.edu

Molecular Mechanisms of Antioxidant Activity

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction wherein free radicals attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.gov 4-HO-PBN and its parent compound, PBN, can inhibit this process at multiple stages.

The primary mechanism is the trapping of the radical species that initiate and propagate the peroxidation chain, including carbon-centered lipid radicals (L•) and lipid peroxyl radicals (LOO•). mdpi.comnih.gov By forming stable adducts with these radicals, the nitrone breaks the chain reaction. Studies using the lipid-soluble radical initiator 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH) have confirmed the ability of PBN derivatives to inhibit lipid peroxidation. mdpi.commdpi.com This direct interception of key radical intermediates is a cornerstone of the compound's protective effect against oxidative damage to cellular membranes.

Attenuation of Reactive Oxygen Species (ROS) Formation

Reactive Oxygen Species (ROS) are a group of highly reactive molecules derived from oxygen, including superoxide radicals (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (OH•). mdpi.com While essential for some cellular signaling, their overproduction leads to oxidative stress. Nitrones like 4-HO-PBN contribute to the attenuation of ROS levels primarily through direct scavenging. mdpi.com

Modulation of Reactive Nitrogen Species (RNS)

In addition to ROS, reactive nitrogen species (RNS) such as nitric oxide (NO•) and peroxynitrite (ONOO−) are key players in cellular signaling and pathology. Nitrones are capable of trapping RNS, thereby mitigating nitrosative stress. mdpi.comnih.gov

Interestingly, the interaction of PBN with its environment can also lead to the generation of nitric oxide. Research has shown that PBN can undergo decomposition under specific conditions, such as through Fe(III)-catalyzed hydrolysis or following the formation of a hydroxyl radical adduct, to ultimately produce NO•. nih.gov This suggests that 4-HO-PBN may not only act as a scavenger of excess RNS but could also function as a modulator of nitric oxide signaling pathways, adding another layer of complexity to its biological activity.

Theoretical and Computational Analyses of Nitrone Reactivity

Theoretical and computational methods provide valuable insights into the reactivity of nitrones and the mechanisms of radical trapping. These analyses help to explain the structure-activity relationships observed experimentally and can guide the design of more effective antioxidant compounds.

Computational studies focusing on para-substituted PBN derivatives have successfully correlated the electronic properties of the nitrones with their spin-trapping efficiency. researchgate.net By calculating parameters such as ionization potentials and atomic partial charges using methods like density functional theory (DFT), researchers have established a quantitative link between the nature of the substituent and the compound's reactivity. researchgate.netresearchgate.net

These analyses confirm that electron-withdrawing substituents on the phenyl ring increase the rate of trapping for nucleophilic radicals by making the nitronyl carbon more electrophilic and thus more susceptible to radical attack. researchgate.netacs.org A strong correlation has been demonstrated between the Hammett constants (σp)—a measure of the electron-donating or -withdrawing character of a substituent—and the experimentally determined spin-trapping rates and redox potentials. researchgate.net For 4-HO-PBN, these theoretical models predict that the electron-donating hydroxyl group will decrease its reactivity toward nucleophilic radicals compared to unsubstituted PBN, a prediction that aligns with experimental trends. These computational approaches are crucial for understanding the fundamental principles governing nitrone reactivity and for the rational design of next-generation antioxidants.

Quantum Chemical Calculations of Electron Affinity and Ionization Potential

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, such as electron affinity (EA) and ionization potential (IP), which are fundamental to understanding their reactivity as antioxidants. Electron affinity relates to the ability of a molecule to accept an electron, while ionization potential is the energy required to remove an electron. For an antioxidant, a lower ionization potential generally suggests a greater ease of donating an electron to a radical, thereby neutralizing it.

Theoretical approaches such as Density Functional Theory (DFT) and ab initio methods are employed to compute these properties. For instance, the ionization potential can be calculated by determining the energy difference between the cationic and neutral species (IP = E(cation) - E(neutral)), which is considered a physically justifiable approach. Various levels of theory and basis sets can be used, with methods like B3LYP, B2PLYPD, and CBS-QB3 being common choices for such calculations. The choice of the computational method is often more critical than the basis set for achieving accurate results.

While specific theoretical values for the electron affinity and ionization potential of 4-hydroxyphenyl-N-tert-butylnitrone are not extensively documented in publicly available literature, calculations on structurally related phenolic compounds and other antioxidants provide a framework for understanding its likely electronic characteristics. For example, studies on various phenolic compounds have utilized semi-empirical methods like PM6 and molecular mechanics to model their electronic properties and geometries. The presence of the electron-donating hydroxyl group on the phenyl ring of 4-HO-PBN is expected to lower its ionization potential compared to the parent compound, α-phenyl-N-tert-butylnitrone (PBN), thereby enhancing its capacity to act as a free radical scavenger.

Table 1: Theoretical Methodologies for Calculating Ionization Potential and Electron Affinity

| Method | Description | Application |

| ΔE Method | Calculates the difference in total electronic energies between the neutral species and its corresponding cation (for IP) or anion (for EA). | Considered a robust and physically justifiable approach for determining adiabatic IP and EA. |

| Koopmans' Theorem | Approximates the ionization potential as the negative of the energy of the highest occupied molecular orbital (HOMO). | A simpler approach, though often providing less accurate results than the ΔE method with modern computational techniques. |

| Outer Valence Green's Function (OVGF) | A higher-level ab initio method that can provide more precise calculations of ionization potentials and electron affinities. | Used for obtaining highly accurate electronic properties. |

| Density Functional Theory (DFT) | A class of methods that approximates the exchange-correlation energy. Functionals like B3LYP are commonly used. | Widely applied for its balance of computational cost and accuracy in predicting molecular properties. |

This table is generated based on established computational chemistry principles and findings from related studies.

Modeling of Nitrone-Radical Adduct Formation

The primary mechanism by which nitrones like 4-HO-PBN scavenge free radicals is through the formation of a stable nitroxide radical adduct, a process known as spin trapping. This reaction involves the addition of a transient free radical to the carbon-nitrogen double bond of the nitrone. The resulting spin adduct is a more persistent radical that is less reactive and can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.

The interaction between the nitrone and the radical leads to the formation of a nitroxide, where the unpaired electron is primarily localized on the N-O bond. The stability and EPR spectral characteristics of these adducts are influenced by the nature of the trapped radical and the substituents on the nitrone.

EPR spectroscopy provides key parameters, namely the hyperfine coupling constants (hfcs), which are crucial for identifying the trapped radical. The magnitude of the nitrogen (aN) and β-hydrogen (aH) coupling constants in the EPR spectrum of the spin adduct is characteristic of the type of radical that has been trapped. For instance, the hydroxyl radical adduct of PBN-type traps typically exhibits distinct hyperfine coupling constants. The stability of these hydroxyl radical adducts can be influenced by factors such as pH, with greater stability often observed in acidic conditions.

Table 2: Representative Hyperfine Coupling Constants for PBN Radical Adducts

| Trapped Radical | aN (G) | aH (G) | Reference |

| Hydroxyl (•OH) | 15.45 | 2.8 | |

| Perhydroxyl (•OOH) | 14.8 | 2.38 | |

| Aryl | 15.41 | 3.20 | |

| •CH2OH | 15.8 (approx.) | 3.5 (approx.) |

Note: These values are for PBN and its derivatives and serve as a model for the expected adducts of 4-HO-PBN. The exact values for 4-HO-PBN adducts may vary.

Structure-Reactivity Correlations

The radical scavenging and antioxidant efficacy of nitrones are significantly influenced by the nature and position of substituents on the aromatic ring. Structure-reactivity studies, including Quantitative Structure-Activity Relationship (QSAR) models, are employed to understand these relationships and to design more potent antioxidants.

For α-phenyl-N-tert-butylnitrone derivatives, the electronic properties of the substituents on the phenyl ring play a crucial role. The presence of an electron-donating group, such as the hydroxyl group in 4-HO-PBN, generally enhances the reactivity towards electrophilic radicals. Conversely, electron-withdrawing groups on the para-position of the phenyl ring have been shown to increase the rate of trapping for nucleophilic radicals.

Studies on a series of para-substituted PBNs have demonstrated a good correlation between the Hammett constants (σp) of the substituents and both the spin-trapping rates and redox potentials. For instance, a PBN derivative with a strong electron-withdrawing group (4-CF3-PBN) was found to be the easiest to reduce and the most difficult to oxidize, and it exhibited a significantly higher rate of trapping for the hydroxymethyl radical compared to PBN itself. On the other hand, the presence of the hydroxyl group in 4-HO-PBN, an electron-donating group, is anticipated to facilitate the donation of a hydrogen atom or an electron, thereby contributing to its chain-breaking antioxidant activity, a mechanism that is distinct from but complementary to its spin-trapping ability.

Table 3: Relative Spin-Trapping Rates of para-Substituted PBN Derivatives for the Hydroxymethyl Radical (•CH2OH)

| Substituent | Hammett Constant (σp) | Relative Rate (kN/kPBN) |

| -H (PBN) | 0.00 | 1.0 |

| -F | 0.06 | 1.7 |

| -CF3O | 0.35 | 1.8 |

| -CF3 | 0.54 | 3.2 |

| -iPr | -0.15 | < 1.0 |

| -MeS | 0.00 | < 1.0 |

Data sourced from studies on para-substituted PBN derivatives.

This correlation underscores the importance of the electronic effects of substituents in modulating the radical scavenging activity of PBN-based nitrones. The dual functionality of 4-HO-PBN, possessing both a nitrone spin-trapping moiety and a phenolic antioxidant group, suggests a multifaceted mechanism of action.

In Vitro Cellular and Biochemical Research Studies

Cell Culture Models of Oxidative Stress and Injury

Cell culture models are indispensable tools for recreating pathological conditions like oxidative stress in a controlled environment. These systems enable researchers to study the protective effects of compounds like 4-OHPBN against various insults.

Neuronal cell cultures are critical for investigating neuroprotective agents. Oxidative stress is a key factor in the development of many neurodegenerative diseases. mdpi.com Cell lines such as the human neuroblastoma SH-SY5Y are frequently used to model neuronal damage. mdpi.comnih.gov A common method to induce injury is through oxygen-glucose deprivation (OGD), which simulates the ischemic conditions of a stroke. mdpi.commdpi.com In these models, OGD leads to a significant loss of metabolic activity and cell viability. mdpi.com

Studies on PBN, the parent compound of 4-OHPBN, and its analogues have demonstrated protective effects in these systems. For instance, certain PBN-derived nitrones have been shown to reverse the loss of metabolic activity in SH-SY5Y cells following OGD in a concentration-dependent manner. mdpi.commdpi.com These findings underscore the importance of neuronal cell culture systems in identifying and characterizing the neuroprotective potential of nitrone compounds. nih.govmdpi.com

Table 1: Neuroprotective Effects of PBN Analogues in a Neuronal In Vitro Ischemia Model This table is interactive. Click on the headers to sort the data.

| Compound | Cell Model | Insult | Neuroprotective Effect (EC₅₀ in µM) | Reference |

|---|---|---|---|---|

| PBN | SH-SY5Y | Oligomycin A/Rotenone | >1000 | mdpi.com |

| BPMN3 | SH-SY5Y | Oligomycin A/Rotenone | 19.42 ± 3.86 | mdpi.com |

| BPHBN5 | SH-SY5Y | Oligomycin A/Rotenone | 13.16 ± 1.65 | mdpi.com |

| PBN | SH-SY5Y | Oxygen-Glucose Deprivation | >1000 | mdpi.com |

| BPMN3 | SH-SY5Y | Oxygen-Glucose Deprivation | 29.2 ± 3.48 | mdpi.com |

| BPHBN5 | SH-SY5Y | Oxygen-Glucose Deprivation | 25.5 ± 3.93 | mdpi.com |

Glial cells, including astrocytes and microglia, are central to the neuroinflammatory response in the central nervous system (CNS). frontiersin.orgnih.gov Following injury or pathological events, these cells become reactive. frontiersin.org Microglia, in particular, can adopt different activation states, some of which release pro-inflammatory cytokines that can contribute to neuronal damage. frontiersin.orgnih.gov Astrocytes also play a crucial role, and their interaction with microglia can amplify inflammatory signaling. nih.govbiorxiv.org

In vitro models using primary microglia and astrocyte cultures are used to study neuroinflammation. nih.govnih.gov These models allow researchers to investigate how compounds can modulate glial cell activation. For example, studies have shown that PBN can suppress the activation of microglia. nih.gov The communication between microglia and astrocytes, often involving the release of signaling molecules like cytokines, is a key area of investigation. frontiersin.orgnih.gov Understanding how compounds like 4-OHPBN affect these glial models is crucial for assessing their anti-inflammatory potential.

The liver is a primary site for metabolizing foreign substances and is susceptible to damage from oxidative stress. nih.govnih.gov In vitro hepatocyte models, using primary liver cells or hepatoma cell lines like HepG2, are standard tools for toxicological screening and studying hepatoprotective effects. nih.govnih.gov These models can be used to assess how chemicals induce liver damage, often characterized by increased oxidative stress, which can lead to a form of cell death known as ferroptosis. nih.gov

For example, studies on 4-tert-butylphenol, a compound with some structural similarity to 4-OHPBN, have used primary common carp (B13450389) hepatocytes to demonstrate that exposure leads to oxidative stress, iron overload, and ultimately, ferroptotic cell death. nih.gov The use of such in vitro liver models is essential for evaluating whether antioxidant compounds can protect liver cells from toxic insults. nih.gov

Assessment of Cellular Protection and Viability

To quantify the protective effects of a compound in cell culture, researchers employ a variety of assays to measure cell death and viability. These methods can distinguish between different modes of cell death, such as necrosis and apoptosis.

Necrosis is a form of cell death characterized by the loss of plasma membrane integrity. This rupture allows intracellular components to leak into the surrounding environment.

Lactate Dehydrogenase (LDH) Assay : A primary method for quantifying necrosis is the LDH assay. mdpi.comnih.gov Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised. thermofisher.com By measuring the enzymatic activity of LDH in the medium, researchers can determine the extent of cell death. thermofisher.comnih.gov This assay is non-destructive to the remaining viable cells, allowing for longitudinal monitoring. nih.gov

Propidium Iodide (PI) Staining : Propidium iodide is a fluorescent dye that is unable to cross the intact membrane of live cells. taylorandfrancis.com However, in necrotic cells with compromised membranes, PI can enter the cell and intercalate with DNA, emitting a bright red fluorescence. utoledo.edubiolegend.com This makes PI an excellent marker for identifying dead cells via fluorescence microscopy or flow cytometry. nih.govnih.gov It is often used in combination with other stains, like fluorescein (B123965) diacetate (which stains viable cells green), to simultaneously assess the populations of living and dead cells. nih.gov

Table 2: Common Markers and Assays for Cellular Necrosis This table is interactive. Click on the headers to sort the data.

| Marker | Principle | Assay Method | Reference |

|---|---|---|---|

| Lactate Dehydrogenase (LDH) | Release of cytosolic enzyme from membrane-compromised cells. | Colorimetric enzymatic assay of culture supernatant. | nih.govthermofisher.com |

| Propidium Iodide (PI) | Fluorescent dye enters cells with compromised membranes and binds to DNA. | Fluorescence microscopy or flow cytometry. | taylorandfrancis.comnih.gov |

Apoptosis, or programmed cell death, is a controlled process involving a cascade of specific molecular events. It is distinct from necrosis and is a key target for therapeutic intervention.

Bcl-2 Family Proteins : The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the apoptotic pathway. This family includes both anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax). nih.gov The ratio of Bax to Bcl-2 is a crucial determinant of a cell's fate; a high Bax/Bcl-2 ratio promotes apoptosis, while a low ratio enhances survival. researchgate.netuni-mainz.de The expression levels of these proteins can be modulated by cellular stress and activity. researchgate.net Analysis of the Bax/Bcl-2 ratio, often by Western blot or fluorescence in situ hybridization (FISH), is a common method to assess a compound's anti-apoptotic potential. researchgate.net

Caspases : Caspases are a family of protease enzymes that execute the process of apoptosis. Initiator caspases trigger the apoptotic cascade, which in turn activates executioner caspases (like caspase-3) that dismantle the cell. Investigating the activation of caspases is fundamental to studying apoptosis. researchgate.net Research has shown that PBN-related compounds can exhibit anti-apoptotic activity, suggesting an interaction with these pathways. mdpi.com

Enzymatic Activity Modulation

The interaction of 4-hydroxyphenyl-N-tert-butylnitrone with enzymes, especially those sensitive to the cellular redox state, is a cornerstone of its biochemical profile. Research has focused on its ability to inhibit enzymes involved in inflammatory and oxidative processes.

Inhibition of Lipoxygenase Activity

Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid mediators involved in inflammatory responses. nih.gov The inhibition of these enzymes is a key target for anti-inflammatory research. Studies on PBN-derived nitrones have demonstrated their capacity to inhibit lipoxygenase. For instance, in vitro assays using soybean lipoxygenase showed that PBN itself provides significant inhibition. nih.gov While specific percentage inhibition for 4-HO-PBN is not detailed in the same study, related hydroxylated nitrones have shown potent activity, suggesting that this class of compounds effectively modulates the LOX pathway. nih.gov

One study evaluated the antioxidant properties of PBN and its derivatives, including their ability to inhibit soybean lipoxygenase (LOX). nih.gov The results indicated that PBN and a related nitrone derivative were potent inhibitors, surpassing the activity of the reference compound nordihydroguaiaretic acid (NDGA). nih.gov

Effects on Other Redox-Sensitive Enzymes

Beyond lipoxygenase, the effects of 4-HO-PBN have been considered in the context of other enzymes sensitive to oxidative stress.

Nitric Oxide Synthase (NOS): Nitric oxide synthase is responsible for the production of nitric oxide (NO), a critical signaling molecule. Under conditions of oxidative stress, NOS can become "uncoupled" and produce superoxide (B77818) radicals instead of NO. nih.gov One of the proposed mechanisms for the protective effects of 4-HO-PBN involves the inhibition of inducible nitric oxide synthase (iNOS) activation. researchgate.net Furthermore, research on the parent compound, PBN, has shown that it can decompose under certain conditions to generate nitric oxide, which could in turn influence NOS-related signaling pathways. nih.govresearchgate.net

Cyclooxygenase (COX): Cyclooxygenase enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins (B1171923) and are key players in inflammation. nih.gov Given that both COX and LOX pathways metabolize arachidonic acid, inhibitors of one pathway are often investigated for activity against the other. nih.gov However, current research literature does not provide direct evidence of 4-HO-PBN's inhibitory activity on cyclooxygenase.

Signal Transduction Pathway Research

The antioxidant and modulatory effects of 4-HO-PBN extend to the level of intracellular signaling. The compound has been implicated in pathways that are frequently dysregulated by oxidative stress.

Investigation of Signaling Abnormalities Associated with Oxidative Stress

Oxidative stress is known to cause aberrant signaling through various intracellular cascades, contributing to cellular damage. Research into nitrone compounds has identified their influence on these key pathways.

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is strongly activated by oxidative stress. nih.gov Studies on the parent compound, PBN, have shown it can alleviate conditions where the NF-κB/NLRP3 inflammasome signaling pathway is activated. nih.gov This suggests that nitrones as a class may exert their anti-inflammatory effects by modulating this pathway.

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways are central to a wide range of cellular processes, including stress responses. nih.gov Research has specifically proposed that the activation of MAP kinase cascades is one of the mechanisms through which 4-OHPBN exerts its protective effects. researchgate.net

Effects on Specific Intracellular Signaling Cascades

The general influence of 4-HO-PBN on stress-related signaling can be broken down into its effects on specific cascades.

The MAP kinase pathway is a multi-tiered cascade, typically involving a MAPKKK that phosphorylates and activates a MAPKK, which in turn activates a MAPK (such as ERK, JNK, or p38). youtube.comyoutube.com The finding that 4-OHPBN may activate MAP kinase cascades suggests a complex modulatory role. researchgate.net Rather than simple inhibition, the compound might be involved in activating pro-survival branches of these pathways or regulating the balance between different MAPK-mediated outcomes. For instance, in neurons, MAPK signaling is crucial for both "promiscuous" gene expression induced by multiple stimuli and more restricted gene expression, indicating the pathway's complexity. nih.gov

Comparative In Vitro Efficacy with Other Antioxidants

To contextualize the antioxidant potential of 4-HO-PBN, its efficacy has been compared, either directly or indirectly, with its parent compound PBN and other standard antioxidants like N-acetylcysteine (NAC).

Comparison with PBN: 4-HO-PBN is a major metabolite of PBN. ebi.ac.uk In vitro antioxidant assays have demonstrated that hydroxylated PBN derivatives possess significantly greater radical scavenging activity than PBN itself. nih.gov For example, in the DPPH radical test, PBN showed very low activity, whereas hydroxylated analogs exhibited potent scavenging. nih.gov Similarly, PBN was found to be inactive in the Oxygen Radical Absorbance Capacity (ORAC) assay, while its derivatives showed strong activity. nih.gov

Comparison with N-acetylcysteine (NAC): NAC is a well-established antioxidant. Studies have shown that 4-OHPBN, particularly in combination with NAC, is effective in mitigating oxidative stress-induced damage. researchgate.net Other research on novel nitrones has found their neuroprotective and antioxidant properties to be superior to PBN and comparable to those of NAC. researchgate.netmdpi.com For example, a study on biphenylnitrone (BPN) analogues demonstrated that several of these compounds had a more potent neuroprotective effect (lower EC50 value) than PBN and were in a similar range to NAC in an in vitro ischemia model. mdpi.com

These comparative studies highlight that the hydroxylation of PBN to form 4-HO-PBN is a critical metabolic step that enhances its antioxidant capabilities, making it a more potent molecule than its parent compound and placing its efficacy in the range of other recognized antioxidants.

In Vivo Preclinical Research Studies Non Human Animal Models

Models of Oxidative Stress-Induced Pathologies

Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in numerous disease processes. nih.gov The efficacy of 4-OHPBN has been tested in several animal models designed to induce this type of cellular damage.

Ischemia-reperfusion injury occurs when blood supply is restored to tissue after a period of oxygen deprivation, leading to inflammation and oxidative damage. nih.govnih.gov This phenomenon is a common feature of conditions like ischemic stroke. nih.gov

A significant area of research for 4-OHPBN has been in models of acute acoustic trauma (AAT), a condition that causes oxidative stress in the cochlea. nih.govresearchgate.net In chinchilla models of AAT, exposure to high-intensity noise leads to an overproduction of reactive oxygen and nitrogen species. nih.govresearchgate.net Studies have shown that 4-OHPBN, a major metabolite of the spin-trapping agent Phenyl N-tert-butylnitrone (PBN), is effective in addressing the resulting hearing loss. nih.govresearchgate.net When administered after noise exposure, 4-OHPBN demonstrated a dose-dependent reduction in hearing threshold shifts. nih.govresearchgate.net

Various chemicals are known to induce oxidative stress and are used to create experimental models of liver toxicity. nih.gov Substances such as carbon tetrachloride (CCl4) and ethanol (B145695) can cause damage to hepatocytes, partly by inducing lipid peroxidation. nih.gov Ethanol-induced oxidative stress, for instance, is a major factor in alcohol-related liver injury, with the cytochrome P450 isoform CYP2E1 playing a central role in generating reactive oxygen species (ROS). nih.gov Another compound, 4-nitroquinoline-N-oxide (4NQO), is a potent inducer of intracellular oxidative stress. nih.gov While these models are established for studying oxidative stress, specific research detailing the use of 4-OHPBN within these particular chemically-induced liver injury models was not the primary focus of the reviewed literature, which centered more on its effects on hepatocarcinogenesis.

Light-induced retinal degeneration serves as a valuable model for studying photoreceptor cell death, which occurs via apoptosis in a manner similar to some hereditary retinal diseases. nih.gov Research has demonstrated that the parent compound of 4-OHPBN, Phenyl-N-tert-butylnitrone (PBN), can protect photoreceptor cells from light-induced damage in rat models. nih.govnih.gov PBN's protective mechanism is thought to involve the inhibition of c-fos activation, a process linked to oxygen free radicals. nih.gov It may also slow the regeneration of rhodopsin by inhibiting a key visual cycle enzyme, RPE65. nih.gov

Efficacy in Disease Progression and Prevention Studies

Beyond acute injury models, 4-OHPBN has been evaluated for its potential to prevent or slow the progression of chronic diseases, including cancer and sensory impairments.

Preneoplastic lesions are early-stage cellular changes that can precede the development of cancer. nih.gov In a choline-deficiency amino acid-defined diet model, 4-OHPBN exhibited strong anti-cancer activity. ejao.org Notably, it demonstrated a more potent effect on suppressing hepatocarcinogenesis compared to its parent compound, PBN, and other derivatives. ejao.org The development of these preneoplastic lesions can be influenced by factors that cause cytotoxicity and subsequent cell proliferation, creating an environment conducive to mutations. nih.gov

A substantial body of research has focused on the effects of 4-OHPBN in mitigating damage from noise exposure. ejao.orgnih.gov Acute acoustic trauma leads to the production of free radicals in the cochlea, causing damage to auditory structures. nih.govresearchgate.netnih.gov

In chinchilla models, 4-OHPBN has been shown to be effective in treating noise-induced hearing loss. nih.govresearchgate.net Research demonstrated that the compound significantly reduces permanent hearing threshold shifts and minimizes the loss of outer hair cells. ejao.org The effectiveness of 4-OHPBN was observed even when treatment was initiated hours after the noise exposure had ceased. nih.govresearchgate.net

The tables below summarize the key findings from preclinical studies on 4-OHPBN.

Table 1: Efficacy of 4-OHPBN in Acute Acoustic Trauma (Chinchilla Model)

| Outcome Measured | Treatment Group | Result | Citation |

|---|---|---|---|

| Hearing Threshold Shift | 4-OHPBN | Dose-dependent reduction in threshold shifts | nih.govresearchgate.net |

| Outer Hair Cell Loss | 4-OHPBN | Significant reduction in cell loss | ejao.org |

| Permanent Threshold Shift | 4-OHPBN + NAC | 75% decrease compared to 4-OHPBN alone | ejao.org |

| Permanent Threshold Shift | 4-OHPBN + NAC + ALCAR | 91% decrease compared to 4-OHPBN alone | ejao.org |

Table 2: Efficacy of 4-OHPBN in Hepatocarcinogenesis Model

| Animal Model | Finding | Comparison | Citation |

|---|---|---|---|

| Choline-deficiency diet | Strong anti-cancer activity | Stronger effect than parent compound PBN | ejao.org |

| Choline-deficiency diet | Suppression of hepatocarcinogenesis | More potent than other PBN derivatives | ejao.org |

Neuroprotective Effects in Cerebral Ischemia Models

The therapeutic potential of 4-hydroxyphenyl-N-tert-butylnitrone (4-OHPBN) and its parent compound, α-phenyl-N-tert-butylnitrone (PBN), has been investigated in various animal models of cerebral ischemia, demonstrating significant neuroprotective effects. mdpi.com

In a rat model of transient middle cerebral artery occlusion (MCAO), treatment with PBN resulted in a notable reduction in cortical infarction by 31%. mdpi.com Similarly, in a persistent MCAO model in rats, PBN significantly attenuated cortical infarct volume. The infarct volume in the control group was 22.7 ± 1.0%, whereas in the PBN-treated groups, it was reduced to as low as 9.6 ± 2.0%. mdpi.com Furthermore, a delayed administration of PBN two hours after the ischemic event led to a 35.4% reduction in infarct volume compared to the vehicle-treated group. mdpi.com

Studies using a rabbit model of focal embolic cerebral ischemia have also shown that PBN administration can significantly improve the neurological deficit score at 24 hours post-ischemia. mdpi.com The neuroprotective effects of PBN are attributed to its ability to scavenge free radicals, which are heavily implicated in the brain damage that occurs during and after an ischemic event. mdpi.comnih.gov

Derivatives of PBN have also been synthesized and tested for their neuroprotective capabilities. For instance, homo-bis-nitrones have shown promise as potent neuroprotective agents in different neuronal models of oxidative stress and in vitro ischemia. nih.gov These findings underscore the potential of nitrone-based compounds in the therapeutic intervention for stroke. mdpi.comscilit.com

Table 1: Neuroprotective Effects of PBN in Rat Models of Cerebral Ischemia

| Animal Model | Ischemia Type | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Rat | Transient MCAO | PBN | 31% reduction in cortical infarction | mdpi.com |

| Rat | Persistent MCAO | PBN | Infarct volume reduced from 22.7% to 9.6% | mdpi.com |

| Rat | Focal Embolic Ischemia | PBN (2h post-ischemia) | 35.4% reduction in infarct volume | mdpi.com |

Prevention of Retinal Degeneration

The compound α-phenyl-N-tert-butylnitrone (PBN), and by extension its metabolite 4-OHPBN, has demonstrated significant efficacy in preventing retinal degeneration in animal models. arvojournals.orgnih.gov Systemic administration of PBN has been shown to protect the retina from the damaging effects of constant light exposure. arvojournals.org

In studies involving albino rats exposed to constant light, PBN-treated animals retained a significantly greater portion of their retinal structure and function compared to control groups. arvojournals.org Specifically, while control animals maintained only 28% of the outer nuclear layer (ONL) thickness and 20% of retinal function, PBN-treated rats maintained 80% of ONL thickness and 87% of retinal function. arvojournals.org This protective effect is linked to PBN's ability to cross the blood-retinal barrier and inhibit the activity of RPE65, a key enzyme in the visual cycle. nih.gov By slowing the visual cycle, PBN reduces the accumulation of toxic byproducts that can lead to retinal cell death. nih.gov

Further research has shown that derivatives of PBN can also protect the rat retina from light-induced damage. nih.govresearchgate.net Rats treated with these PBN derivatives retained approximately 90% of their photoreceptor cells, in stark contrast to the near-complete loss of photoreceptors in the central retina of control animals. nih.gov The mechanism behind this protection involves the inhibition of c-fos activation and the expression of apoptosis-related genes, such as caspase-3. arvojournals.org

Table 2: Protective Effects of PBN on Retinal Structure and Function

| Animal Model | Condition | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Albino Rat | Constant Light Exposure | PBN | Maintained 80% ONL thickness, 87% retinal function | arvojournals.org |

Investigation of Biological Mechanisms in Vivo

Modulation of Cellular Proliferation in Target Tissues

The influence of this compound (4-OHPBN) and its parent compound, PBN, on cellular proliferation has been explored in various in vivo contexts, particularly in models of cancer and tissue injury. While direct studies on 4-OHPBN's effect on cellular proliferation are limited, research on related compounds and pathways provides insight. For instance, in ovarian cancer cell lines, the overexpression of the pro-apoptotic gene PNAS-4, which can be activated by cellular stressors, leads to an inhibition of proliferation and S phase arrest. nih.gov This process is associated with the upregulation of p21 and the activation of the Cdc25A-Cdk2-Cyclin E/Cyclin A pathway. nih.gov

In the context of cancer therapy, understanding the modulation of cellular proliferation is crucial. Some cancer treatments aim to induce apoptosis, a form of programmed cell death, in rapidly proliferating tumor cells. nih.govmdpi.com The use of certain viruses, for example, has been shown to selectively induce apoptosis in carcinoma cells, thereby reducing tumor growth. nih.gov Similarly, compounds like N-(4-hydroxyphenyl) retinamide (B29671) have been shown to inhibit the growth of bladder cancer cell lines. researchgate.net

While not directly focused on 4-OHPBN, these studies highlight the complex interplay between cellular stress, signaling pathways, and the regulation of cell proliferation and death in various tissues. Further investigation is needed to specifically elucidate the role of 4-OHPBN in modulating cellular proliferation in different target tissues in vivo.

Influence on Apoptosis in Preneoplastic Cell Populations

The modulation of apoptosis, or programmed cell death, in preneoplastic cell populations is a critical area of cancer research. The compound N-(4-hydroxyphenyl) retinamide (4-HPR) has been investigated for its ability to induce apoptosis in bladder cancer cell lines. researchgate.net Studies have shown that 4-HPR can induce growth inhibition and apoptosis in both transitional cell carcinoma and squamous cell carcinoma cell lines. researchgate.net This effect is accompanied by a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Transforming growth factor-β1 (TGF-β1) is another key molecule involved in the induction of apoptosis in epithelial tissues, including the liver. psu.edu It has been observed in regressing liver cells that are preparing for apoptosis. psu.edu In cancer pathogenesis, a disturbance in the mechanisms controlling apoptosis is a common feature. psu.edu For instance, tumor promoters can inhibit apoptosis, which in turn accelerates the growth of preneoplastic lesions. psu.edu

While direct studies on this compound's influence on apoptosis in preneoplastic cells are not extensively available, the research on related compounds like 4-HPR and signaling molecules like TGF-β1 provides a framework for understanding how apoptosis can be modulated in these cell populations. The ability to selectively induce apoptosis in preneoplastic cells is a promising strategy for cancer chemoprevention and treatment. researchgate.net

Functional Outcome Assessment in Animal Models (e.g., Auditory Brainstem Responses)

Auditory Brainstem Response (ABR) is a valuable tool for assessing auditory function in non-clinical drug safety evaluations and research studies. nih.gov This electrophysiological test measures the brainstem's response to auditory stimuli, providing a reliable and sensitive measure of hearing thresholds. nih.govmedscape.com

In a study investigating the effects of acute acoustic trauma in chinchillas, ABR was used to assess hearing threshold shifts. nih.govotologicpharma.com The administration of this compound (4-OHPBN) was found to reduce these threshold shifts in a dose-dependent manner. nih.govotologicpharma.com Specifically, as the dose of 4-OHPBN increased, the reduction in ABR threshold shifts became more pronounced, particularly at higher frequencies. otologicpharma.com For instance, a higher dose of 4-OHPBN resulted in a greater reduction in threshold shifts, with effects being more significant at frequencies of 2-8 kHz. otologicpharma.com

These findings demonstrate the utility of ABR in quantifying the functional outcomes of therapeutic interventions in animal models of hearing loss. The data from these studies indicate that 4-OHPBN can effectively treat acute acoustic trauma, with the degree of functional recovery being directly related to the dose of the compound administered. nih.govotologicpharma.com The use of ABR provides objective, quantitative data that is crucial for evaluating the efficacy of potential otoprotective agents. nih.gov

Table 4: Effect of 4-OHPBN on Auditory Brainstem Response (ABR) Threshold Shifts in Chinchillas

| Treatment Group | Outcome | Reference |

|---|---|---|

| Control | Significant ABR threshold shifts post-acoustic trauma | otologicpharma.com |

| 4-OHPBN (10 mg/kg) | 31% reduction in mean threshold shift | otologicpharma.com |

Table of Compounds

| Compound Name | |

|---|---|

| This compound | |

| α-phenyl-N-tert-butylnitrone | |

| N-(4-hydroxyphenyl) retinamide | |

| Transforming growth factor-β1 | |

| Malondialdehyde | |

| Catalase | |

| Superoxide (B77818) dismutase | |

| PNAS-4 | |

| p21 | |

| Cdc25A | |

| Cdk2 | |

| Cyclin E | |

| Cyclin A | |

| Bcl-2 |

Combination Therapies with Other Antioxidant Agents in Animal Models

The exploration of this compound (4-HO-PBN) in combination with other antioxidant compounds in preclinical, non-human animal models has revealed enhanced therapeutic potential. These studies often focus on synergistic interactions that lead to more significant attenuation of pathological outcomes than what is observed with monotherapy.

Synergistic Effects in Attenuating Pathological Outcomes

Research has demonstrated that combining 4-HO-PBN with other antioxidants can lead to synergistic effects, providing greater protection against oxidative stress-induced damage in animal models. A notable example is in the context of acute acoustic trauma. In a study using a chinchilla model, the co-administration of 4-HO-PBN with N-acetylcysteine (NAC), a glutathione (B108866) precursor, and acetyl-L-carnitine (ALCAR), a mitochondrial biogenesis agent, was investigated. researchgate.netnih.gov The rationale for this combination therapy lies in targeting different mechanisms of injury following the initial insult. researchgate.netnih.gov

The study revealed that while 4-HO-PBN alone was effective in a dose-dependent manner, its combination with NAC and ALCAR resulted in a more profound reduction of noise-induced hearing loss and preservation of cochlear structures. researchgate.netnih.gov Specifically, the combination therapies led to a greater reduction in auditory brainstem response (ABR) threshold shifts and a decrease in the loss of outer hair cells (OHCs) compared to treatment with 4-HO-PBN alone. researchgate.netnih.gov This suggests a synergistic interaction where the different antioxidants work together to mitigate the multifaceted pathological cascade initiated by the acoustic trauma. The combination of NAC and 4-HO-PBN has been highlighted as a particularly effective illustration of this synergy in treating acute acoustic trauma-induced hearing loss. researchgate.net

The following table summarizes the key findings on the synergistic effects of 4-HO-PBN in combination with other antioxidants in attenuating pathological outcomes in a chinchilla model of acute acoustic trauma.

| Treatment Group | Pathological Outcome Measured | Key Findings |

|---|---|---|

| 4-HO-PBN + NAC | Auditory Brainstem Response (ABR) Threshold Shift | Showed greater reduction in threshold shifts compared to 4-HO-PBN alone. researchgate.netnih.gov |

| 4-HO-PBN + NAC | Outer Hair Cell (OHC) Loss | Demonstrated enhanced reduction in OHC loss. researchgate.net |

| 4-HO-PBN + NAC + ALCAR | Auditory Brainstem Response (ABR) Threshold Shift | Resulted in a more significant decrease in hearing threshold shifts. researchgate.netnih.gov |

| 4-HO-PBN + NAC + ALCAR | Outer Hair Cell (OHC) Loss | Provided increased protection against OHC loss. researchgate.netnih.gov |

Comparative Efficacy of Combination Regimens

The comparative efficacy of different combination regimens involving 4-HO-PBN has been a key focus of in vivo preclinical research. In the chinchilla model of acute acoustic trauma, the efficacy of 4-HO-PBN as a standalone treatment was compared against two combination regimens: 4-HO-PBN plus NAC, and 4-HO-PBN plus NAC and ALCAR. researchgate.netnih.gov The results indicated that both combination therapies were more effective than 4-HO-PBN administered alone. researchgate.netnih.gov

The table below presents a comparison of the efficacy of different treatment regimens involving 4-HO-PBN in a chinchilla model of acute acoustic trauma.

| Treatment Regimen | Comparative Efficacy Outcome |

|---|---|

| 4-HO-PBN (alone) | Reduced hearing threshold shifts in a dose-dependent manner. researchgate.netnih.gov |

| 4-HO-PBN + NAC | Demonstrated greater efficacy in reducing hearing threshold shifts and outer hair cell loss compared to 4-HO-PBN alone. researchgate.netnih.gov |

| 4-HO-PBN + NAC + ALCAR | Showed a more significant therapeutic effect than 4-HO-PBN monotherapy. researchgate.netnih.gov |

Pharmacokinetics and Metabolism Research Non Human Animal Models

Metabolic Pathways of Phenyl-N-tert-butylnitrone (PBN) to 4-OHPBN

The primary metabolic transformation of PBN in vivo leads to the formation of 4-OHPBN. This conversion is a critical step in the clearance and potential mechanism of action of the parent compound. Studies in both rat and monkey models have established this pathway. doi.orgnih.gov

The conversion of PBN to its hydroxylated metabolite, 4-OHPBN, is predominantly carried out by the cytochrome P450 (CYP450) enzyme system in the liver. doi.orgnih.gov In male Sprague-Dawley rats, biotransformation studies have specifically identified the P450 2C11 isozyme as the catalyst for this hydroxylation reaction. doi.org The process involves an NADPH-dependent monohydroxylation, where a hydroxyl group is added to the para-position of the phenyl ring of the PBN molecule. nih.gov The structure of this metabolite, referred to as M1 in some studies, was unequivocally established as 4-OHPBN through comparative analysis with synthetic standards and experiments using deuterium-labeled PBN. doi.orgebi.ac.uk

Following the initial hydroxylation of PBN to 4-OHPBN, further metabolic conversion occurs. In cynomolgus monkeys, the O-glucuronide of 4-OHPBN has been identified as a subsequent metabolite. nih.gov This indicates that 4-OHPBN undergoes Phase II conjugation, where glucuronic acid is attached to the newly formed hydroxyl group, creating a more water-soluble compound to facilitate excretion. nih.gov While other potential metabolic reactions, such as hydrolysis leading to the formation of tert-butyl hydronitroxide, have been explored under in vitro conditions, the primary documented pathway in animal models involves hydroxylation followed by glucuronidation. nih.govnih.gov

In Vivo Absorption, Distribution, and Clearance

While 4-OHPBN is a major metabolite, detailed pharmacokinetic studies focusing specifically on its absorption, distribution, and clearance are limited. The available data primarily describes the pharmacokinetics of the parent compound, PBN, which provides the necessary context for the formation and subsequent fate of 4-OHPBN.

Following administration in animal models, PBN is readily absorbed and metabolized. In male Sprague-Dawley rats, intravenous (IV) administration of PBN results in a terminal half-life of approximately 2 hours. doi.org Oral administration in rats shows excellent bioavailability, estimated at over 85%, with peak plasma concentrations (Cmax) of the parent compound being reached in about 30 minutes. otologicpharma.comdoi.org

In cynomolgus monkeys, PBN also exhibits a relatively short terminal elimination half-life of about 0.76 hours after IV administration. nih.gov Qualitative analysis of pooled plasma from these monkeys confirmed the presence of both 4-OHPBN and its O-glucuronide conjugate over a 24-hour period following PBN administration, although specific concentration-time profiles for these metabolites were not detailed. nih.gov

Table 1: Pharmacokinetic Parameters of Phenyl-N-tert-butylnitrone (PBN) in Male Sprague-Dawley Rats

| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) | Subcutaneous (30 mg/kg) |

| T½ (h) | 2.01 ± 0.35 | 2.77 ± 0.55 | - |

| Cmax (µg/mL) | - | 7.35 ± 1.92 | 3.56 ± 0.66 |

| Tmax (h) | - | 0.56 ± 0.31 | - |

| AUC₀-∞ (µg·h/mL) | - | 23.89 ± 5.84 | 15.96 ± 3.10 |

| CLp (mL/min/kg) | 12.37 ± 3.82 | - | - |

| Vdss (L/kg) | 1.74 ± 0.50 | - | - |

| Oral Bioavailability (%) | - | 85.63 ± 20.93 | - |

| Data sourced from studies in male Sprague-Dawley rats. otologicpharma.comdoi.org | |||

| T½: Terminal half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; CLp: Plasma clearance; Vdss: Volume of distribution at steady state. |

Table 2: Intravenous Pharmacokinetic Parameters of Phenyl-N-tert-butylnitrone (PBN) in Male Cynomolgus Monkeys

| Parameter | Intravenous (5 mg/kg) |

| T½ (h) | 0.76 ± 0.25 |

| AUC₀-∞ (µg·h/mL) | 3.20 ± 0.77 |

| CLp (mL/min/kg) | 27.02 ± 6.46 |

| Vdss (L/kg) | 1.70 ± 0.23 |

| Data sourced from studies in male cynomolgus monkeys. nih.govebi.ac.uk |

Specific studies detailing the tissue distribution of the 4-OHPBN metabolite are not extensively available in the reviewed literature. However, research on the parent compound, PBN, indicates that it is lipophilic and distributes into various tissues, including the ability to cross the blood-brain barrier. The distribution of PBN into tissues is a prerequisite for its metabolism into 4-OHPBN within those tissues or for the distribution of hepatically-formed 4-OHPBN.

The clearance of PBN is dominated by metabolism rather than direct excretion of the parent drug. In monkeys, less than 5% of an administered dose of PBN is excreted unchanged in the urine. nih.gov The primary route of excretion for the metabolic products is through the urine. The identification of 4-OHPBN O-glucuronide in monkey urine samples confirms that renal clearance of this conjugated metabolite is a significant elimination pathway. nih.gov The conversion to a glucuronide makes the molecule more hydrophilic, a common biological strategy to facilitate excretion from the body via the kidneys. nih.gov

Influence of Metabolism on Pharmacological Activity

The pharmacological activity of 4-hydroxyphenyl-N-tert-butylnitrone (4-OHPBN) is intrinsically linked to its metabolic profile. As a major metabolite of the parent compound α-phenyl-N-tert-butylnitrone (PBN), 4-OHPBN is not merely an inactive byproduct but a pharmacologically active agent in its own right, contributing significantly to, and in some cases surpassing, the therapeutic effects of PBN. otologicpharma.comejao.org Research in non-human animal models has demonstrated that the biotransformation of PBN to 4-OHPBN is a critical step that may underpin many of the observed protective actions of PBN. otologicpharma.com

The primary mechanism through which 4-OHPBN exerts its pharmacological influence is its function as a nitrone-based free radical trap. ejao.org This intrinsic antioxidant capability allows it to mitigate oxidative stress, a key pathological process in various conditions. Studies have shown that 4-OHPBN is effective in reducing oxidative damage, which is a direct reflection of its chemical structure and metabolic stability. ejao.orgnih.gov

In comparative studies using animal models, 4-OHPBN has demonstrated a more potent biological effect than its parent compound and other PBN derivatives. For instance, in a model of hepatocarcinogenesis, 4-OHPBN exhibited a stronger suppressive effect than PBN, 3-hydroxy PBN, 2-hydroxy PBN, and 2-sulfoxy PBN. ejao.org This suggests that the metabolic hydroxylation of PBN to form 4-OHPBN is a bioactivation step, leading to a compound with enhanced therapeutic efficacy in specific contexts.

The influence of its metabolic properties on pharmacological activity is clearly illustrated in studies of acute acoustic trauma in the chinchilla model. In these studies, 4-OHPBN administered after noise exposure was effective in treating the resulting hearing loss. nih.govresearchgate.net The effectiveness was found to be directly related to the amount of the compound available, showing a dose-dependent reduction in auditory threshold shifts. nih.govresearchgate.net This indicates that the concentration of the active metabolite is a key determinant of the therapeutic outcome.

The following table presents data from a study on chinchillas with acute acoustic trauma, illustrating the dose-dependent effect of 4-OHPBN on reducing permanent threshold shifts (PTS).

Table 1: Effect of 4-OHPBN on Permanent Threshold Shift (PTS) Reduction in Chinchillas

| 4-OHPBN Concentration (mg/kg) | Reduction in PTS (%) |

|---|---|

| 20 | 39 |

| 50 | 56 |

| 75 | 75 |

Data sourced from a study on acute acoustic trauma in chinchillas. otologicpharma.com

Structure Activity Relationship Sar Studies of 4 Ohpbn and Derivatives

Impact of Substituents on Antioxidant Efficacy

The antioxidant capacity of phenolic compounds like 4-OHPBN is highly dependent on the nature and position of substituents on the phenyl ring. researchgate.net The primary mechanism of antioxidant action for these molecules involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. The ease of this donation is a key determinant of antioxidant potency.

Electron-donating groups (EDGs) attached to the phenyl ring, particularly at the ortho and para positions relative to the hydroxyl group, generally enhance antioxidant activity. nih.govresearchgate.netnih.gov These groups increase the electron density on the phenolic oxygen, thereby weakening the O-H bond and facilitating hydrogen atom abstraction by radicals. nih.gov For instance, methoxy (B1213986) (-OCH3) groups have been shown to have a beneficial effect on the antioxidant activity of phenolic compounds. nih.govresearchgate.net

Conversely, electron-withdrawing groups (EWGs) tend to decrease antioxidant efficacy. nih.govresearchgate.net Groups like nitro (-NO2) pull electron density away from the phenyl ring and the hydroxyl group, strengthening the O-H bond and making hydrogen donation more difficult. nih.govresearchgate.net Halogen substituents, such as chloro (-Cl) and bromo (-Br), can exhibit a dual effect, with an electron-withdrawing inductive effect and an electron-donating resonance effect, resulting in a less pronounced impact on antioxidant activity compared to strong EWGs. nih.govresearchgate.net

Table 1: Effect of Substituent Groups on the Antioxidant Activity of Phenolic Compounds

| Substituent Type | General Effect on Antioxidant Activity | Example Groups |

|---|---|---|

| Electron-Donating Groups (EDGs) | Increase | -OCH3, -CH3 |

| Electron-Withdrawing Groups (EWGs) | Decrease | -NO2, -COOH |

| Halogens | Variable/Slight Decrease | -Cl, -Br |

Correlations between Chemical Structure and Neuroprotective Potency

The neuroprotective effects of 4-OHPBN and its analogs are closely tied to their molecular structure, which dictates their ability to counteract neurodegenerative processes like oxidative stress and excitotoxicity. mdpi.com While the nitrone moiety is crucial for spin trapping, modifications to the hydroxyphenyl ring can significantly modulate neuroprotective efficacy.